molecular formula C9H9NO5 B13935899 3-Ethyl-2-hydroxy-5-nitrobenzoic acid CAS No. 56911-72-9

3-Ethyl-2-hydroxy-5-nitrobenzoic acid

Cat. No.: B13935899
CAS No.: 56911-72-9
M. Wt: 211.17 g/mol
InChI Key: HCTUJBJPTSWPHQ-UHFFFAOYSA-N
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Description

3-Ethyl-2-hydroxy-5-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid, characterized by the presence of an ethyl group, a hydroxyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-hydroxy-5-nitrobenzoic acid typically involves the nitration of 3-ethyl-2-hydroxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-hydroxy-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products Formed

    Oxidation: Formation of 3-ethyl-2-keto-5-nitrobenzoic acid or 3-ethyl-2-carboxy-5-nitrobenzoic acid.

    Reduction: Formation of 3-ethyl-2-hydroxy-5-aminobenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-Ethyl-2-hydroxy-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Ethyl-2-hydroxy-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2-hydroxy-5-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the ethyl group can influence the compound’s solubility, stability, and interaction with biological targets compared to its analogs.

Properties

CAS No.

56911-72-9

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

3-ethyl-2-hydroxy-5-nitrobenzoic acid

InChI

InChI=1S/C9H9NO5/c1-2-5-3-6(10(14)15)4-7(8(5)11)9(12)13/h3-4,11H,2H2,1H3,(H,12,13)

InChI Key

HCTUJBJPTSWPHQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)[N+](=O)[O-])C(=O)O)O

Origin of Product

United States

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